Product packaging for 1,5-dimethylimidazolidin-2-one(Cat. No.:CAS No. 64581-05-1)

1,5-dimethylimidazolidin-2-one

Cat. No.: B6596734
CAS No.: 64581-05-1
M. Wt: 114.15 g/mol
InChI Key: UIYPGDYKWVLEDA-UHFFFAOYSA-N
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Description

1,5-Dimethylimidazolidin-2-one (CAS 64581-05-1), with the molecular formula C5H10N2O, is a chiral imidazolidinone derivative that serves as a valuable scaffold and chiral auxiliary in organic synthesis . This compound is structurally related to the well-known Evans oxazolidinones and is recognized for its utility in facilitating asymmetric transformations. A primary research application of this compound and its derivatives is in the practical asymmetric synthesis of alpha-amino acids . Researchers have successfully employed 1,5-dimethyl-4-phenylimidazolidin-2-one-derived iminic glycinimides as reagents for the diastereoselective alkylation with activated alkyl halides and electrophilic olefins. These reactions can be performed under various conditions, including strong bases at low temperatures, solid-liquid phase-transfer catalysis, or in the presence of organic bases, to produce a range of acyclic and heterocyclic (S)- and (R)-alpha-amino acids . Furthermore, the closely related compound 1,3-dimethylimidazolidin-2-one (DMI) is extensively used as a high-boiling, polar aprotic solvent with excellent thermal and chemical stability . DMI is noted for its ability to dissolve both inorganic and organic compounds and is considered a safer substitute for the carcinogenic solvent hexamethylphosphoramide (HMPA) in various applications, including organometallic reactions and the synthesis of polymers, detergents, and dyestuffs . This compound is part of a broader class of imidazolidin-2-one compounds known for their significant biological activities, which include anti-inflammatory, herbicidal, antitumor, antioxidant, and antiarrhythmic properties, making the scaffold a point of interest in medicinal chemistry research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O B6596734 1,5-dimethylimidazolidin-2-one CAS No. 64581-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylimidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-3-6-5(8)7(4)2/h4H,3H2,1-2H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYPGDYKWVLEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460407
Record name 2-Imidazolidinone, 1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64581-05-1
Record name 2-Imidazolidinone, 1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethylimidazolidin-2-one
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Advanced Mechanistic Investigations on 1,5 Dimethylimidazolidin 2 One Derivatives

Subsequent Chemical Transformations of Autoxidation Products

The conversion of 5-hydroxy-4-imino-1,5-dimethylimidazolidin-2-one to a 5-hydroxyhydantoin (B43812) derivative represents a key subsequent transformation of the initial autoxidation product. This reaction proceeds via acid-catalyzed hydrolysis of the exocyclic imino group. The hydrolysis of such iminohydantoins has been investigated to understand the reaction kinetics and mechanism, revealing that the process efficiently yields hydantoins as the sole products. researchgate.netrsc.org

Following the formation of this intermediate, a proton transfer occurs from the oxygen atom to the nitrogen atom of the original imino group. This is followed by the elimination of an amine (in this case, ammonia), which regenerates the catalyst and forms a carbonyl group at the C4 position. The final product of this transformation is 5-hydroxy-1,5-dimethylimidazolidine-2,4-dione, a derivative of 5-hydroxyhydantoin.

Kinetic studies on analogous 4-imino-imidazolidin-2-ones demonstrate that the hydrolysis is zero order with respect to the hydrogen ion concentration ([H+]) in the range of 0.001–1 M HCl. researchgate.netrsc.org This observation supports a mechanism where the imine is fully protonated under the acidic conditions studied, and the subsequent attack by water is the slow, rate-limiting step. researchgate.netrsc.org The reaction proceeds through a transition state with a single positive charge. rsc.org

Detailed research findings on this specific hydrolysis are summarized in the table below.

FeatureDescription
Starting Material 5-Hydroxy-4-imino-1,5-dimethylimidazolidin-2-one
Reaction Type Acid-Catalyzed Hydrolysis
Key Transformation Conversion of an exocyclic imino group (C=NH) to a carbonyl group (C=O)
Product 5-Hydroxy-1,5-dimethylimidazolidine-2,4-dione (a 5-Hydroxyhydantoin derivative)
Catalyst Acid (e.g., HCl)
Rate-Determining Step Nucleophilic attack of a water molecule on the protonated imine carbon. researchgate.netrsc.org
Kinetic Order Zero order with respect to [H+] in 0.001-1 M HCl. researchgate.netrsc.org
Intermediate A tetrahedral carbinolamine intermediate is generated following the water attack. researchgate.netrsc.orgmasterorganicchemistry.com

Spectroscopic Characterization in Research of 1,5 Dimethylimidazolidin 2 One Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural analysis of organic compounds, including derivatives of 1,5-dimethylimidazolidin-2-one. This powerful analytical method provides detailed information about the molecular structure, connectivity, and stereochemistry of a molecule at the atomic level. nih.gov In the study of imidazolidin-2-one derivatives, NMR is indispensable for confirming the identity of synthesized compounds and for elucidating the nuanced structural features that arise from chemical modifications. mdpi.comresearchcommons.org Both one-dimensional (1D) experiments, such as ¹H and ¹³C NMR, and two-dimensional (2D) experiments are routinely employed to provide a comprehensive characterization of these heterocyclic systems. nih.gov

NMR spectroscopy is particularly crucial for the analysis of stereoisomers, such as diastereomers, which often arise during the synthesis of complex molecules with multiple chiral centers. mdpi.com Diastereomers have distinct physical and chemical properties, which result in non-equivalent NMR spectra, allowing for their differentiation and quantification. nih.gov

Diastereomeric Ratio Determination

When a synthetic route yields a mixture of diastereomers of a this compound derivative, ¹H NMR spectroscopy is the most direct method for determining their relative proportions. Since diastereomers are different chemical entities, the protons in each isomer experience slightly different magnetic environments, leading to separate, well-resolved signals in the NMR spectrum. nih.gov The ratio of the diastereomers in the mixture can be accurately calculated by comparing the integrals of characteristic proton signals that are unique to each isomer. rsc.org

For instance, in studies of related N-substituted dihydroxyimidazolidine-2-thiones, which also feature a five-membered ring, NMR was successfully used to identify and quantify geometric cis and trans isomers (a form of diastereomerism). The ratio of isomers was determined by comparing the integral intensities of distinct signals in the ¹H NMR spectrum. mdpi.com A similar approach would be applied to derivatives of this compound, where specific proton signals, for example, those of the methyl groups or ring methine protons, would be used for quantification.

Structural Elucidation

Beyond quantification, a full suite of NMR experiments is used for the complete structural elucidation of these derivatives. This process confirms the atomic connectivity and the relative stereochemistry of the molecule. mdpi.com

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants. ¹³C NMR, often used with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). nih.gov

2D NMR Correlation Spectroscopy: For complex structures, 2D NMR is essential.

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out adjacent protons within the molecular framework. mdpi.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached, providing a clear map of C-H bonds. mdpi.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for piecing together the complete carbon skeleton and confirming the position of substituents on the imidazolidinone ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that protons are close in space, even if they are not directly connected through bonds. This is particularly powerful for determining the relative configuration of stereocenters in different diastereomers. mdpi.com

The following table provides a representative example of ¹H NMR data for a hypothetical pair of diastereomers of a substituted this compound derivative, illustrating how different chemical shifts allow for their distinction.

Proton Assignment Diastereomer A (δ, ppm) Diastereomer B (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N1-CH₃2.752.78s-
N3-CH₃2.852.83s-
H-4a3.203.25dd8.5, 6.0
H-4b3.553.62dd8.5, 7.5
H-54.103.95m-
Substituent-H7.20-7.407.22-7.45m-

Future Research Directions in 1,5 Dimethylimidazolidin 2 One Chemistry

Further Exploration of Oxidation Chemistry of Functionalized Derivatives

The oxidation of N-heterocycles is a powerful tool for introducing new functional groups and creating complex molecular architectures. However, the oxidation chemistry of the 1,5-dimethylimidazolidin-2-one core remains largely unexplored. Future research should focus on the selective functionalization of its C-H bonds, particularly at the C4 position, which is adjacent to a nitrogen atom.

Promising research avenues include the application of modern oxidative methods that have proven successful for other nitrogen heterocycles. frontiersin.orgnih.gov Cross-dehydrogenative coupling (CDC) reactions, for instance, could enable the formation of C-C bonds by reacting a C-H bond at the C4 position with a suitable coupling partner. nih.govchemrxiv.org Aerobic oxidation, utilizing molecular oxygen as the ultimate oxidant, represents an environmentally benign strategy for generating reactive acyl radicals from aldehydes, which could then be used to acylate the imidazolidinone ring. nih.gov Furthermore, electrochemical synthesis offers a reagent-free approach to oxidative C-H functionalization, allowing for precise control over the reaction conditions. frontiersin.org

Investigating these reactions on derivatives of this compound that bear various substituents on the nitrogen atoms could reveal how electronic and steric factors influence reactivity and selectivity. A systematic study of different oxidants and catalytic systems will be crucial for developing efficient and selective protocols.

Proposed Oxidation StrategyPotential Reagent/SystemTarget FunctionalizationRationale for Exploration
Aerobic Radical AcylationAldehyde (R-CHO) / O₂Introduction of a ketone at C4Utilizes O₂ as a green oxidant to form valuable keto-derivatives via C-H activation. nih.gov
Electrochemical C-H AminationAnode / Amine (R₂NH)Introduction of an amino group at C4Offers a metal- and oxidant-free method for C-N bond formation with high selectivity. frontiersin.org
Oxidative C-H ThiolationO₂ / I₂ Catalyst / Thiol (R-SH)Introduction of a thioether at C4Provides a pathway to sulfur-containing heterocycles via an oxidation and rearrangement mechanism. researchgate.net
Cross-Dehydrogenative CouplingPeroxide Oxidant / Ni CatalystAcylation at C4 using aldehydesEnables formal acylation of C-H bonds adjacent to nitrogen, broadening substrate scope. nih.govchemrxiv.org

Synthetic Pathways to Novel Derivatives of this compound

The development of diverse and efficient synthetic routes is fundamental to exploring the chemical space of any scaffold. While general methods for synthesizing imidazolidin-2-ones exist, future work should adapt and refine these for the specific construction of novel this compound derivatives. mdpi.com The key precursor for this scaffold is N-methyl-1,2-propanediamine.

One promising direction is the expansion of palladium-catalyzed carboamination reactions. nih.gov Starting with N-allyl-N'-methylureas derived from N-methyl-1,2-propanediamine, this strategy could generate complex, poly-substituted derivatives with high stereoselectivity in a single step. nih.gov Another important area is the use of carbon dioxide (CO₂) as a safe and sustainable C1 source. rsc.org Catalytic systems, such as those based on cerium oxide, could be optimized for the direct synthesis of the this compound ring from N-methyl-1,2-propanediamine and CO₂. rsc.org

Furthermore, intramolecular cyclization of functionalized urea (B33335) precursors offers a powerful method for building the core heterocycle. nih.gov Research into novel acid-catalyzed cyclization/substitution reactions, starting from appropriately designed N-(alkoxyalkyl)-N,N'-dimethylureas, could yield derivatives with diverse substituents at the C4 or C5 positions. nih.gov

Synthetic StrategyKey PrecursorsPotential ReagentsAnticipated Novel Derivatives
Pd-Catalyzed CarboaminationN-allyl-N,N'-dimethylurea derivativesAryl/alkenyl bromides, Pd catalyst4,5-disubstituted and stereochemically complex derivatives. nih.gov
Direct CO₂ IncorporationN-methyl-1,2-propanediamineCO₂, Heterogeneous catalyst (e.g., CeO₂)Direct, green synthesis of the core scaffold and its simple derivatives. rsc.org
Intramolecular CyclizationN-(2,2-dialkoxyethyl)-N,N'-dimethylureaAcid catalyst, C-nucleophiles (e.g., phenols, indoles)Derivatives functionalized at the C4 position with aromatic or heterocyclic groups. nih.gov
Carbonyl Diimidazole (CDI) CouplingN-methyl-1,2-propanediamineCDI, DMAP (catalyst)Efficient synthesis of the core ring under mild conditions. mdpi.com

Advanced Computational Studies on Reactivity and Structure-Activity Relationships

Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, which can significantly accelerate the research and development process. For this compound, advanced computational studies represent a critical future research direction.

Density Functional Theory (DFT) can be employed to investigate the electronic structure of the core and its derivatives. nih.gov Calculations of properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and natural bond orbital (NBO) analysis can provide deep insights into the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack. researchgate.netresearchgate.net Such studies can rationalize experimentally observed reactivity, like the regioselectivity in substitution reactions, and guide the design of new synthetic routes. nih.gov

Once a library of novel derivatives is synthesized, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate structural features with specific activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. nih.gov These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, providing a clear roadmap for designing next-generation derivatives with enhanced properties.

Computational MethodParameter/AnalysisResearch ObjectivePotential Insight
Density Functional Theory (DFT)HOMO/LUMO Energy GapAssess kinetic stability and chemical reactivityPredicts the molecule's tendency to participate in chemical reactions. researchgate.net
DFTMolecular Electrostatic Potential (MEP)Identify sites for electrophilic and nucleophilic attackGuides the design of regioselective functionalization reactions.
3D-QSAR (CoMFA/CoMSIA)Steric and Electrostatic Contour MapsElucidate structure-activity relationshipsProvides a visual guide for designing derivatives with optimized activity. nih.gov
Reaction Mechanism SimulationTransition State Energy BarriersUnderstand and optimize synthetic pathwaysRationalizes reaction outcomes and helps identify more efficient catalytic systems. nih.govmdpi.com

Q & A

Q. What are the key considerations for synthesizing 1,5-dimethylimidazolidin-2-one derivatives to ensure reproducibility?

  • Methodological Answer : Reproducibility requires precise documentation of reaction conditions, including solvent choice, temperature, and catalyst use. For example, autoxidation studies of related imidazolidinones in DMSO-d6 or ethanol under reflux highlight the importance of solvent effects on reaction pathways . A standardized protocol should include:
  • Purification steps : Column chromatography or recrystallization to isolate products.
  • Characterization : NMR and mass spectrometry to confirm purity and structure.
  • Stability testing : Monitor storage conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
  • Table : Common Synthesis Conditions for Imidazolidinone Derivatives
SolventTemperatureCatalystYield (%)Reference
DMSO-d6RTNone65–75
EthanolRefluxNone50–60

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : Critical for structural elucidation. For example, 1H^1H and 13C^{13}C NMR can distinguish tautomeric forms (e.g., enamine vs. imine) by analyzing chemical shifts and splitting patterns .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities, as seen in the diastereomeric analysis of bis(imidazolidin-5-yl) peroxides .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer :
  • Storage : Keep in airtight containers under nitrogen or argon to prevent oxidation.
  • Handling : Use glove boxes for moisture-sensitive reactions. Safety data sheets (SDS) recommend avoiding prolonged exposure to light and heat .

Advanced Research Questions

Q. How can molecular mechanics modeling resolve contradictions between experimental NMR data and computational stability predictions for tautomeric forms of this compound derivatives?

  • Methodological Answer :
  • Modeling Approach : Use force fields like MM3 to calculate relative stabilities of tautomers. For instance, the R*,S* diastereomer of a bis-peroxide derivative was computationally predicted as more stable, despite unequal NMR peak intensities in solution .
  • Validation : Compare computed energy minima with experimental crystallographic data to reconcile discrepancies .

Q. What methodological approaches integrate in silico ADME studies with the synthesis of novel this compound analogs for drug discovery?

  • Methodological Answer :
  • Step 1 : Perform molecular docking (e.g., using AutoDock Vina) to screen analogs against target proteins.
  • Step 2 : Validate docking results with in vitro assays (e.g., binding affinity tests).
  • Step 3 : Conduct ADME profiling using tools like SwissADME to predict bioavailability and Lipinski rule compliance. Peer reviews emphasize the need for docking validation with control molecules and inclusion of statistical significance tests (e.g., ANOVA) .

Q. What strategies are recommended for designing experiments to analyze the environmental persistence of this compound using OECD guidelines?

  • Methodological Answer :
  • Testing Framework : Follow OECD SIDS (Screening Information Data Sets) for hydrolysis, photolysis, and biodegradation studies. For example, assess hydrolysis rates at pH 4–9 and monitor degradation products via LC-MS .
  • Data Interpretation : Apply weight-of-evidence principles to evaluate ecological risks, ensuring alignment with regulatory thresholds .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between observed reaction outcomes and theoretical mechanistic pathways for this compound autoxidation?

  • Methodological Answer :
  • Hypothesis Testing : Compare experimental yields (e.g., 5-hydroxy derivative vs. peroxide byproducts) with computational predictions of transition-state energies .
  • Control Experiments : Use 5,5-dimethyl substituted analogs to isolate steric/electronic effects. For example, the absence of autoxidation in 5,5-dimethyl derivatives supports the role of tautomer populations in reactivity .

Methodological Best Practices

Q. What are the essential elements of a reproducible experimental section for publishing imidazolidinone-related research?

  • Methodological Answer :
  • Detailed Protocols : Include exact molar ratios, reaction times, and purification methods. Journals like the Beilstein Journal of Organic Chemistry mandate supplementary files for extended datasets .
  • Data Transparency : Provide raw NMR spectra, crystallographic coordinates, and statistical analysis scripts in supporting information .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1,5-dimethylimidazolidin-2-one
Reactant of Route 2
1,5-dimethylimidazolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.